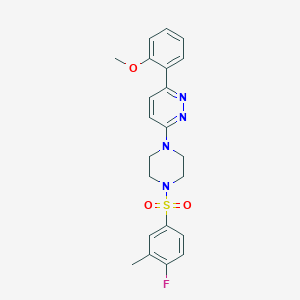

![molecular formula C22H19ClN4OS B3398757 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1021257-82-8](/img/structure/B3398757.png)

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Overview

Description

This compound is a complex organic molecule with the molecular formula C22H19ClN4OS . It is a member of the pyrazolo[1,5-a]pyrazine class of compounds .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The synthesis process involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine under general heating conditions .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is substituted with a 4-chlorophenyl group and a sulfanyl group linked to an N-(3,4-dimethylphenyl)acetamide moiety .Chemical Reactions Analysis

The compound has been characterized by various spectroscopic techniques. The IR spectrum shows peaks at 3173–3028 cm−1 (NH) and 1697 cm−1 (C=O). The 1H NMR spectrum (DMSO, 400 MHz) shows signals corresponding to the various protons in the molecule .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 316–318 °C . Its exact mass is 422.096802 Da .Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Pharmacokinetics

The compound has shown significant inhibitory activity against cdk2, suggesting it has sufficient bioavailability to interact with its target .

Result of Action

The compound’s action results in significant inhibition of cell growth in several cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48-90 nM .

Biochemical Analysis

Biochemical Properties

Enzyme Interactions: This compound interacts with several enzymes, including acetylcholinesterase (AchE). AchE hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates. Reduced AchE activity affects nerve pulse transmission, leading to behavioral changes and impaired movement .

Cellular Effects

Cell Signaling Pathways and Gene Expression: Explore how this compound influences cell function by modulating cell signaling pathways and gene expression. Investigate its effects on cellular metabolism and other cellular processes .

Molecular Mechanism

Binding Interactions and Gene Expression: Describe the molecular mechanism of action. Does it bind to specific biomolecules? Does it inhibit or activate enzymes? How does it alter gene expression? These questions are crucial for understanding its effects .

Temporal Effects in Laboratory Settings

Stability and Long-Term Effects: In laboratory studies, assess the compound’s stability over time. Investigate any long-term effects on cellular function observed in vitro or in vivo. Does it degrade, and how does this impact its efficacy?

Dosage Effects in Animal Models

Thresholds and Toxicity: Study the effects of different dosages in animal models. Identify threshold effects and any toxic or adverse reactions at high doses. This information is essential for potential therapeutic applications .

Metabolic Pathways

Enzymes and Cofactors: Explore the metabolic pathways involving this compound. Which enzymes and cofactors does it interact with? Does it affect metabolic flux or metabolite levels?

Transport and Distribution

Cellular Localization: Investigate how the compound is transported and distributed within cells and tissues. Does it interact with specific transporters or binding proteins? How does its localization impact its function?

Subcellular Localization

Targeting Signals and Modifications: Describe the subcellular localization of the compound. Are there targeting signals or post-translational modifications that direct it to specific compartments or organelles? Understanding its localization is crucial for assessing its activity .

properties

IUPAC Name |

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4OS/c1-14-3-8-18(11-15(14)2)25-21(28)13-29-22-20-12-19(26-27(20)10-9-24-22)16-4-6-17(23)7-5-16/h3-12H,13H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLYQDPMNAXZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

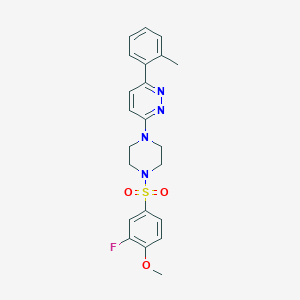

![N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398681.png)

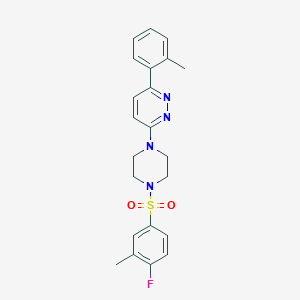

![N-(4-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398682.png)

![N-(2,4-difluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3398710.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3398723.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3398753.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3398760.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3398765.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3398766.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3398768.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3398772.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3398780.png)